molecular formula C9H12ClNO2 B8051634 2-(4-Aminophenyl)propanoic acid hydrochloride

2-(4-Aminophenyl)propanoic acid hydrochloride

Cat. No.: B8051634
M. Wt: 201.65 g/mol
InChI Key: COJRTCZDQMPEDM-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)propanoic acid hydrochloride (CAS 129602-98-8) is a high-purity organic compound offered as a solid for research and development purposes . This chemical serves as a valuable chiral building block and intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry . Compounds with analogous structures, such as enantiomeric forms of aminophenylpropanoic acid, are strategically employed in the synthesis of synergistic derivatives like pristinamycin, highlighting the research value of this chemical class in developing advanced biologically active molecules . As a hydrochloride salt, this form of the compound typically offers enhanced stability and solubility compared to its free base, facilitating its handling and use in various reaction conditions. Researchers utilize such intermediates to introduce specific chiral centers and functionalized aromatic rings into more complex target molecules. The structure features both a carboxylic acid and a primary amine functional group (in its free base form), making it a versatile substrate for further chemical modifications at either end of the molecule . This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any human use. Safe handling procedures should be consulted and followed. For specific storage and handling information, please refer to the relevant Safety Data Sheet.

Properties

IUPAC Name

2-(4-aminophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(9(11)12)7-2-4-8(10)5-3-7;/h2-6H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJRTCZDQMPEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Protected Phenylalanine

The amine group of phenylalanine is first protected (e.g., via acetylation) to prevent undesired side reactions. The protected derivative undergoes nitration using nitric acid in a sulfuric acid medium at −10 to −20°C, yielding 4-nitrophenylalanine. Critical parameters include:

  • Temperature control : Nitration below −10°C minimizes byproduct formation.

  • Protecting groups : Acetyl or benzyloxycarbonyl (Cbz) groups are preferred due to their stability under nitration conditions.

Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants. For example:

  • Catalytic hydrogenation : A solution of 4-nitrophenylalanine in methanol is treated with palladium on carbon under hydrogen pressure (100 kPa) at 30°C for 2.5 hours.

  • Zinc/ammonium chloride : In a methanol/water mixture, zinc dust and ammonium chloride reduce the nitro group at 25°C, achieving quantitative conversion.

Post-reduction, the amine is often formylated to prevent oxidation during subsequent steps.

Protective Group Manipulation and Salt Formation

Deprotection and Acid Hydrolysis

After reduction, the protecting group on the amine is removed. For acetyl-protected intermediates, hydrolysis under acidic conditions (e.g., 36% HCl at reflux) cleaves the acetyl group, yielding the free amine. Simultaneously, ester-protected carboxylic acid groups (if present) are hydrolyzed to the free acid.

Hydrochloride Salt Crystallization

The free base is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid. For example:

  • A mixture of 2-(4-aminophenyl)propanoic acid and 36% HCl is refluxed for 5 hours, followed by concentration and crystallization in 2-propanol.

  • Yield optimization : Cooling the solution to 20°C and using antisolvents like acetone improve crystal purity.

Alternative Synthetic Routes

Direct Amination of Phenylpropanoic Acid

Industrial-Scale Process Optimization

Data from US Patent 5,969,179 outline scalable protocols:

StepConditionsReagents/VolumesTemperatureOutcome
NitrationH2SO4/HNO3, 2 hours500 mL THF, 241 mL Et3N−15°C95% conversion
ReductionZn/NH4Cl, 3 hours850 mL MeOH/H2O25°CFull reduction
Salt Formation36% HCl, reflux900 mL 2-propanol80°C85% isolated yield

Key industrial considerations:

  • Solvent recovery : Tetrahydrofuran (THF) and methanol are distilled and reused to reduce costs.

  • Crystallization efficiency : Anti-solvent addition (e.g., 2-propanol) ensures high-purity hydrochloride crystals .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(4-Nitrophenyl)propanoic acid.

    Reduction: Formation of 2-(4-Aminophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

Anti-inflammatory Properties

APPA has been investigated for its ability to inhibit the chemotaxis of polymorphonuclear leukocytes (PMNs). This property is crucial in managing inflammatory responses, making APPA a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and chronic inflammatory diseases. Studies have shown that APPA can significantly reduce PMN infiltration and improve neurological functions in models of ischemia, indicating its potential use in neuroprotective therapies .

Anticancer Activity

Recent research has highlighted the anticancer properties of derivatives of APPA. Compounds derived from APPA have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) models. For example, specific derivatives were able to reduce A549 cell viability significantly, showcasing the potential for developing new anticancer agents based on the APPA scaffold .

Antioxidant Activity

APPA and its derivatives have also been evaluated for their antioxidant properties. These compounds showed promising results in scavenging free radicals, which is essential for protecting cells from oxidative stress-related damage. This antioxidant activity complements its anti-inflammatory effects and suggests potential applications in treating oxidative stress-related diseases .

Case Study 1: Cerebral Ischemia

In a study involving transient cerebral ischemia induced in rats, APPA was shown to reduce infarct size and improve neurological outcomes by inhibiting PMN infiltration into the brain tissue. This suggests that APPA could be beneficial in acute neurological conditions where inflammation plays a critical role .

Case Study 2: Cancer Cell Viability

A series of experiments evaluated various derivatives of APPA against A549 lung cancer cells. The most effective compounds reduced cell viability by over 50% compared to controls, highlighting their potential as anticancer agents .

Data Table: Summary of Findings

ApplicationMechanismModel/Study ReferenceOutcome
Anti-inflammatoryInhibition of PMN chemotaxisCerebral Ischemia StudyReduced PMN infiltration and infarct size
AnticancerCytotoxicity against cancer cellsA549 Cell LineSignificant reduction in cell viability
AntioxidantFree radical scavengingDPPH AssayPromising antioxidant activity

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the phenyl ring allows it to form hydrogen bonds with various biological molecules, influencing their activity. This compound can act as an inhibitor or activator of certain enzymes, depending on the specific application.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and applications based on the evidence:

Compound Name Substituent(s) Molecular Formula CAS Number Key Properties/Applications Reference
2-(4-Aminophenyl)propanoic acid hydrochloride 4-NH₂ on phenyl, α-propanoic acid C₉H₁₁ClN₂O₂ Not explicitly listed Potential pharmaceutical intermediate
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride 4-OCH₃ on phenyl, α-amino group C₁₁H₁₆ClNO₃ 70601-63-7 Improved solubility due to methoxy group
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride 4-SCH₃ on phenyl C₁₀H₁₄ClNO₂S 1251924-17-0 Increased lipophilicity for membrane permeability
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-F on phenyl, methyl ester C₁₀H₁₃ClFNO₂ 64282-12-8 Prodrug form; enhanced bioavailability
2-(3-Aminophenyl)propanoic acid hydrochloride 3-NH₂ on phenyl C₉H₁₁ClN₂O₂ Not listed Meta-substitution alters binding affinity
(S)-2-Amino-3-(4-ethynylphenyl)propanoic acid hydrochloride 4-C≡CH on phenyl C₁₁H₁₁ClN₂O₂ 188640-63-3 Click chemistry applications
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride 4-SO₂CH₃ on phenyl, ethyl ester C₁₂H₁₈ClNO₄S 1391077-87-4 Potential kinase inhibitor scaffold

Functional Group Impact on Bioactivity

  • Electron-Donating Groups (e.g., -OCH₃): Compounds like (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride exhibit enhanced solubility and may interact with hydrophobic pockets in enzymes or receptors .
  • Electron-Withdrawing Groups (e.g., -F): Fluorinated derivatives (e.g., methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride) improve metabolic stability and binding specificity in drug design .
  • Sulfur-Containing Groups (e.g., -SCH₃, -SO₂CH₃) : These groups increase lipophilicity, aiding in membrane penetration. The methanesulfonyl group in ’s compound is common in kinase inhibitors .
  • Amino Group Position: The para-substituted amino group in the target compound contrasts with the meta-substituted analog in , which may alter intermolecular interactions in biological systems .

Biological Activity

2-(4-Aminophenyl)propanoic acid hydrochloride, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H11ClN2O2. The compound features a propanoic acid moiety attached to an aminophenyl group, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(4-Aminophenyl)propanoic acid exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including A549 (non-small cell lung cancer) cells.

Case Study: Cytotoxicity in A549 Cells

A study evaluated the cytotoxic effects of several derivatives against A549 cells. The results indicated that certain derivatives reduced cell viability significantly:

CompoundCell Viability (%)IC50 (µM)
Compound 186.125
Compound 2050.015
Compound 2931.210

These findings suggest that modifications to the phenyl ring can enhance the anticancer activity of the compound .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Its derivatives have been tested against a range of multidrug-resistant pathogens.

Table: Antimicrobial Efficacy Against Pathogens

PathogenMIC (µg/mL)Activity Level
Methicillin-resistant Staphylococcus aureus (MRSA)8Moderate
Vancomycin-resistant Enterococcus faecalis (VRE)2High
Gram-negative pathogens (E. coli)64Low
Candida auris32Moderate

The results indicate that certain modifications significantly enhance the antimicrobial activity against MRSA and VRE, making these derivatives potential candidates for further development as therapeutic agents .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits antioxidant activity. This is crucial for protecting cells from oxidative stress-related damage.

Antioxidant Assays

The antioxidant capacity was evaluated using the DPPH radical scavenging assay:

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Ascorbic Acid955
Compound A8510
Compound B7015

These results highlight the potential of this compound as an antioxidant agent, which could be beneficial in preventing oxidative damage in various diseases .

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes involved in inflammatory responses and neurotransmission. Understanding these mechanisms is essential for elucidating its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-(4-Aminophenyl)propanoic acid hydrochloride and its synthetic intermediates?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection for purity assessment, as impurities like 2-(4-formylphenyl)propanoic acid (Imp. K(EP)) and related derivatives can co-elute . For structural confirmation, employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy, referencing chemical shifts of analogous compounds such as 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid (δ\delta 168.1 ppm for carbonyl groups) . Mass spectrometry (HRMS-ESI/QTOF) is critical for verifying molecular ions (e.g., [M+H]+^+) and isotopic patterns .

Q. How can researchers ensure the stability of this compound under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at elevated temperatures (e.g., 40°C) and humidity levels (75% RH) to simulate long-term storage. Monitor degradation products via HPLC-MS, focusing on hydrolytic cleavage of the aminophenyl group or hydrochloride dissociation. Store the compound in airtight containers under inert gas (N2_2) at -20°C to minimize oxidation and moisture uptake, as recommended for structurally related amino acid hydrochlorides .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved when characterizing novel derivatives?

  • Methodological Answer : Address spectral ambiguities using 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously. Cross-validate with computational methods (DFT-based chemical shift predictions) and compare to reference data for analogs like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride, which shares similar coupling patterns . For enantiomeric purity, employ chiral HPLC with a cellulose-based stationary phase to resolve racemization artifacts .

Q. What strategies are effective in mitigating racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer : Optimize reaction conditions by using low temperatures (0–5°C) and non-polar solvents (e.g., dichloromethane) to suppress base-induced racemization. Incorporate chiral auxiliaries or catalysts, such as Evans oxazolidinones, to enforce stereochemical control during coupling steps. Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS, referencing the synthesis of (2S)-3-(4-hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoic acid as a model .

Q. How should researchers approach the identification and quantification of trace impurities in this compound batches?

  • Methodological Answer : Implement a tiered analytical workflow:

Screening : Use LC-UV/MS with a C18 column to detect impurities at 0.1% threshold levels. Reference the European Pharmacopoeia (EP) impurity profiles for propanoic acid derivatives, such as 2-(4-ethylphenyl)-propanoic acid (Imp. N(EP)) .

Quantification : Perform standard addition with certified reference materials (CRMs) for key impurities.

Structural Elucidation : Apply high-resolution MS/MS and nuclear Overhauser effect (NOE) NMR experiments to differentiate isobaric species .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility data for this compound be reconciled across studies?

  • Methodological Answer : Systematically evaluate experimental parameters (pH, temperature, ionic strength) that influence solubility. For example, the compound’s solubility in aqueous buffers may vary due to protonation of the amine group (pKa ~8.5). Compare data under standardized conditions (e.g., USP phosphate buffer, pH 7.4) and validate using nephelometry or UV-Vis absorbance titration, as applied to tyrosine derivatives .

Experimental Design for Pharmacological Studies

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Design cell-based assays targeting aminopeptidase or tyrosine kinase inhibition, given the compound’s structural similarity to tyrosine and phenylalanine analogs. Use fluorescence polarization (FP) assays with labeled substrates (e.g., APF or HPF probes for oxidative stress studies) . For receptor-binding studies, employ surface plasmon resonance (SPR) to measure affinity constants (KdK_d) against targets like PPARγ, referencing protocols for GW 1929 hydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminophenyl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Aminophenyl)propanoic acid hydrochloride

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